molecular formula C5H11BrO3 B14678911 Acetic acid--(2S)-1-bromopropan-2-ol (1/1) CAS No. 39968-99-5

Acetic acid--(2S)-1-bromopropan-2-ol (1/1)

Cat. No.: B14678911
CAS No.: 39968-99-5
M. Wt: 199.04 g/mol
InChI Key: KKZQRGXOGOSORO-DFWYDOINSA-N
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Description

Acetic acid–(2S)-1-bromopropan-2-ol (1/1) is a compound that combines acetic acid and (2S)-1-bromopropan-2-ol in a 1:1 ratio Acetic acid is a simple carboxylic acid known for its role in vinegar, while (2S)-1-bromopropan-2-ol is an organic compound with a bromine atom attached to a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(2S)-1-bromopropan-2-ol typically involves the reaction of acetic acid with (2S)-1-bromopropan-2-ol under controlled conditions. One common method is to mix equimolar amounts of acetic acid and (2S)-1-bromopropan-2-ol in a solvent such as dichloromethane. The reaction is often catalyzed by a base such as potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of heterogeneous catalysts can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(2S)-1-bromopropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be replaced by a hydroxyl group, converting the compound into a diol.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Major Products

    Oxidation: (2S)-1,2-dihydroxypropane

    Reduction: (2S)-propan-2-ol

    Substitution: Various substituted propan-2-ol derivatives

Scientific Research Applications

Acetic acid–(2S)-1-bromopropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid–(2S)-1-bromopropan-2-ol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to participate in different chemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid–(2R)-1-bromopropan-2-ol: The enantiomer of the compound with a different stereochemistry.

    Acetic acid–1-bromo-2-propanol: A structural isomer with the bromine atom on a different carbon.

    Acetic acid–2-bromo-1-propanol: Another isomer with the bromine atom on the primary carbon.

Uniqueness

Acetic acid–(2S)-1-bromopropan-2-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing chiral pharmaceuticals .

Properties

CAS No.

39968-99-5

Molecular Formula

C5H11BrO3

Molecular Weight

199.04 g/mol

IUPAC Name

acetic acid;(2S)-1-bromopropan-2-ol

InChI

InChI=1S/C3H7BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4)/t3-;/m0./s1

InChI Key

KKZQRGXOGOSORO-DFWYDOINSA-N

Isomeric SMILES

C[C@@H](CBr)O.CC(=O)O

Canonical SMILES

CC(CBr)O.CC(=O)O

Origin of Product

United States

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